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Introduction

1-Cyanoallyl acetate (CeH7NO2) is a bifunctional molecule of significant interest in organic
synthesis, serving as a versatile building block for the introduction of both cyano and allyl
functionalities. Its reactivity is intrinsically linked to its electronic and structural properties, which
can be elucidated through a comprehensive analysis of its spectroscopic data. This technical
guide provides an in-depth examination of the Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 1-cyanoallyl acetate. The information presented
herein is intended for researchers, scientists, and professionals in drug development, offering a
detailed interpretation of the spectral features and the underlying chemical principles. This
guide emphasizes the causality behind experimental choices and provides validated protocols
for data acquisition.

The molecular structure of 1-cyanoallyl acetate, with a molecular weight of 125.13 g/mol ,
forms the basis for the interpretation of its spectroscopic signatures.[1][2]

Figure 1: Molecular Structure of 1-Cyanoallyl Acetate.
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'H Nuclear Magnetic Resonance (NMR)
Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the connectivity of hydrogen atoms
within a molecule. The *H NMR spectrum of 1-cyanoallyl acetate provides distinct signals for
the allylic and acetyl protons, with chemical shifts and coupling patterns that are highly
informative.

Experimental Protocol: 'H NMR Spectroscopy

A standard protocol for acquiring a high-resolution *H NMR spectrum is as follows:

Sample Preparation: Accurately weigh 5-10 mg of 1-cyanoallyl acetate and dissolve it in
approximately 0.6 mL of a deuterated solvent (e.g., CDCI3) in a clean NMR tube.[3] The
choice of solvent is critical as it must dissolve the analyte without showing interfering signals
in the region of interest.

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then
locked onto the deuterium signal of the solvent to stabilize the magnetic field.

Shimming: The magnetic field homogeneity is optimized through an automated or manual
shimming process to ensure sharp, well-resolved peaks.

Acquisition: A standard one-pulse experiment is typically sufficient. Key parameters to set
include the spectral width (e.g., 0-12 ppm), the number of scans (typically 8-16 for a sample
of this concentration), and a relaxation delay of 1-2 seconds.

Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and
baseline corrected. The chemical shifts are referenced to the residual solvent peak or an
internal standard like tetramethylsilane (TMS).

Sample Preparation Data Acquisition Data Processing

Dissolve 5-10 mg of Transfer to NMR tube Insert sample into spectrometer Lock and Shim Acquire FID Fourier Transform Phase and Baseline Correction
1-cyanoallyl acetate in CDCls

—»‘ Reference Spectrum

© 2026 BenchChem. All rights reserved. 2/13 Tech Support


https://www.benchchem.com/product/b100519/docs?utm_src=pdf-body#spectroscopic-data-of-1-cyanoallyl-acetate-an-in-depth-technical-guide
https://www.benchchem.com/product/b100519/docs?utm_src=pdf-body#spectroscopic-data-of-1-cyanoallyl-acetate-an-in-depth-technical-guide
https://www.tandfonline.com/doi/full/10.1080/1062936X.2019.1619621
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b100519?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Figure 2: Workflow for *H NMR Data Acquisition.

'H NMR Data and Interpretation

The following table summarizes the expected *H NMR data for 1-cyanoallyl acetate.

] Chemical Shift (0, o Coupling Constant

Assignment Multiplicity
ppm) (J, H2)

H-1 ~5.92 ddt J=17.0,10.5, 6.0 Hz
H-2 (trans) ~5.56 dt J=17.0,1.0 Hz
H-2 (cis) ~5.40 dt J=10.5, 1.0 Hz
H-3 ~5.86 m
-OCOCHs ~2.16 S

Interpretation:

« Allylic Protons (H-1, H-2, H-3): The vinyl protons exhibit a complex splitting pattern
characteristic of an AMX spin system.

o The H-1 proton, attached to the carbon bearing the acetate and cyano groups, is expected
to resonate at the most downfield position of the vinyl protons (~5.92 ppm) due to the
electron-withdrawing effects of the adjacent oxygen and nitrile groups. It will appear as a
doublet of doublet of triplets (ddt) due to coupling with the trans H-2, cis H-2, and H-3
protons.

o The two H-2 protons are diastereotopic and will have different chemical shifts. The trans
proton (~5.56 ppm) will show a large coupling constant (J = 17.0 Hz) with H-1, while the
cis proton (~5.40 ppm) will have a smaller coupling (J = 10.5 Hz). Both will also show a
small geminal coupling (J = 1.0 Hz).

o The H-3 proton (~5.86 ppm) will be a multiplet due to coupling with H-1 and the two H-2
protons.
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o Acetyl Protons (-OCOCHSs): The three protons of the methyl group of the acetate moiety are
equivalent and do not have any adjacent protons to couple with. Therefore, they will appear
as a sharp singlet at approximately 2.16 ppm.

13C Nuclear Magnetic Resonance (NMR)
Spectroscopy

Carbon-13 NMR provides direct information about the carbon skeleton of a molecule. Each
unique carbon atom in 1-cyanoallyl acetate will give rise to a distinct signal in the 3C NMR
spectrum.

Experimental Protocol: 2*C NMR Spectroscopy

The protocol for 3C NMR is similar to that for tH NMR, with a few key differences:

o Sample Preparation: A higher concentration of the sample (20-50 mg in 0.6 mL of deuterated
solvent) is generally required due to the low natural abundance of the 13C isotope.[3]

e Acquisition: A proton-decoupled experiment is typically performed to simplify the spectrum by
removing C-H coupling, resulting in a single peak for each unique carbon. A larger number of
scans is necessary to achieve a good signal-to-noise ratio.

e Processing: The processing steps are analogous to those for *H NMR.

Predicted **C NMR Data and Interpretation

Due to the unavailability of an experimental spectrum in the searched literature, the following
chemical shifts are predicted based on computational models and data from analogous
structures. Several machine learning and database-driven tools are available for such
predictions.[3][4][5][6][7]
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Carbon Assignment Predicted Chemical Shift (8, ppm)
C=0 ~169.5

C=N ~116.0

-CH= ~132.0

=CH:2 ~121.0

-CH(CN)O- ~65.0

-CHs ~20.5

Interpretation:

Carbonyl Carbon (C=0): The carbonyl carbon of the ester group is the most deshielded
carbon and is expected to appear at the lowest field, around 169.5 ppm.[8]

 Nitrile Carbon (C=N): The carbon of the cyano group typically resonates in the 115-125 ppm
range. For 1-cyanoallyl acetate, it is predicted to be around 116.0 ppm.

 Olefinic Carbons (-CH= and =CHz2): The sp? hybridized carbons of the double bond will
appear in the region of 120-140 ppm. The internal methine carbon (-CH=) is predicted to be
more downfield (~132.0 ppm) than the terminal methylene carbon (=CHz) (~121.0 ppm).

 Allylic Carbon (-CH(CN)O-): The sp? hybridized carbon attached to both the oxygen of the
acetate and the nitrogen of the cyano group will be significantly deshielded and is predicted
to resonate around 65.0 ppm.

» Methyl Carbon (-CHs): The methyl carbon of the acetate group is the most shielded carbon
and will appear at the highest field, around 20.5 ppm.[8]

Infrared (IR) Spectroscopy

Infrared spectroscopy is an excellent technique for identifying the functional groups present in a
molecule. The IR spectrum of 1-cyanoallyl acetate will show characteristic absorption bands
for the nitrile, ester, and alkene functionalities.
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Experimental Protocol: Attenuated Total Reflectance
(ATR) FT-IR Spectroscopy

ATR-FTIR is a common and convenient method for obtaining IR spectra of liquid and solid
samples.[7]

e Background Spectrum: A background spectrum of the clean ATR crystal is recorded to
subtract any atmospheric and instrumental absorptions.

o Sample Application: A small drop of 1-cyanoallyl acetate is placed directly onto the ATR
crystal, ensuring complete coverage.

e Spectrum Acquisition: The IR spectrum of the sample is then recorded. Typically, 16-32
scans are co-added to improve the signal-to-noise ratio.

o Cleaning: The ATR crystal is thoroughly cleaned with an appropriate solvent (e.g.,
isopropanol or acetone) after the measurement.

Instrument Setup Sample Analysis Post-Analysis

A/

A/

Clean ATR Crystal

A/

Apply Sample to Crystal Acquire Sample Spectrum

A/

Clean ATR Crystal Collect Background Spectrum

Click to download full resolution via product page
Figure 3: Workflow for ATR-FTIR Data Acquisition.

Expected IR Data and Interpretation

The following table summarizes the expected characteristic IR absorption bands for 1-
cyanoallyl acetate.
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. L Expected )
Functional Group Vibrational Mode Intensity
Wavenumber (cm~?)

C=N (Nitrile) Stretching ~2250 Medium, Sharp
C=0 (Ester) Stretching ~1750 Strong, Sharp
C=C (Alkene) Stretching ~1650 Medium to Weak
C-O (Ester) Stretching ~1240 and ~1050 Strong

=C-H (Alkene) Stretching ~3090 Medium

C-H (sp3) Stretching ~2960 Medium

Interpretation:

Nitrile (C=N) Stretch: A sharp, medium-intensity absorption around 2250 cm~1 is a definitive
indicator of the cyano group.[9]

Ester Carbonyl (C=0) Stretch: A very strong and sharp absorption band around 1750 cm~1is
characteristic of the carbonyl group in an aliphatic ester.[10][11]

Alkene (C=C) Stretch: The carbon-carbon double bond stretch is expected to appear around
1650 cm™1. Its intensity can be variable.

Ester (C-O) Stretches: Esters typically show two C-O stretching bands. The asymmetric C-C-
O stretch is expected to be strong and appear around 1240 cm~1, while the symmetric
stretch will be around 1050 cm~2.[11]

C-H Stretches: The stretching vibrations of the sp2-hybridized carbons of the alkene (=C-H)
will appear just above 3000 cm~* (~3090 cm™1), while the sp3-hybridized C-H stretch of the
methyl group will be just below 3000 cm~1 (~2960 cm™1).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used to confirm its identity and deduce its structure.
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Experimental Protocol: Electron lonization Mass
Spectrometry (EI-MS)

EI-MS is a common technique for the analysis of relatively small, volatile organic molecules.

Sample Introduction: A small amount of 1-cyanoallyl acetate is introduced into the mass
spectrometer, typically via direct infusion or after separation by gas chromatography (GC).

« lonization: In the ion source, the sample is bombarded with high-energy electrons (typically
70 eV), causing the molecule to lose an electron and form a molecular ion (M*e).

o Fragmentation: The high internal energy of the molecular ion often leads to its fragmentation
into smaller, charged fragments.

o Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio
(m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: The separated ions are detected, and a mass spectrum is generated, which is a
plot of relative ion abundance versus m/z.

Expected Mass Spectrum and Fragmentation Pattern

The molecular weight of 1-cyanoallyl acetate is 125.13 g/mol . The mass spectrum is
expected to show a molecular ion peak at m/z = 125.

Major Expected Fragments:

m/z Proposed Fragment Loss from Molecular lon
125 [CeH7NO2]*e Molecular lon

84 [CaH4O2]*e Loss of «CH2CN

68 [CaH4O]*e Loss of «CH2CN and O
43 [CHsCOJ]* Loss of «C4H4NO

41 [CsHs]* Loss of «C3HzNO:z
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Interpretation of Fragmentation:

The fragmentation of 1-cyanoallyl acetate in EI-MS is likely to proceed through several
pathways:

Alpha-Cleavage: Cleavage of the C-C bond alpha to the cyano group or the C-O bond of the

ester are common fragmentation pathways.

o Loss of Neutral Molecules: The loss of stable neutral molecules such as ketene (CH2=C=0)
from the acetate group or hydrogen cyanide (HCN) is possible.

 Allylic Cleavage: The allylic cation at m/z 41 is a common and stable fragment in the mass
spectra of allylic compounds.

e Acylium lon: The formation of the acylium ion [CH3sCO]* at m/z 43 is a very common
fragmentation for acetate esters and is often the base peak.[1][12]

[CaH402]* (m/z 84)
- «CH2CN

/

- *CaHaNO 115001+ (m/z 43)
- *C3H2NO2

\

[C6H7NO2]** (m/z 125)

[CsHs]* (m/z 41)

Click to download full resolution via product page

Figure 4: Proposed Fragmentation Pathway of 1-Cyanoallyl Acetate in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of 1-cyanoallyl acetate provides a detailed picture
of its molecular structure. *H and 3C NMR spectroscopy confirm the connectivity of the carbon
and hydrogen atoms, while IR spectroscopy identifies the key functional groups: a nitrile, an
ester, and an alkene. Mass spectrometry corroborates the molecular weight and reveals
characteristic fragmentation patterns. Together, these techniques offer a powerful and
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complementary approach for the unequivocal identification and characterization of this
important synthetic intermediate. The data and interpretations presented in this guide serve as
a valuable resource for scientists working with 1-cyanoallyl acetate and related compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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